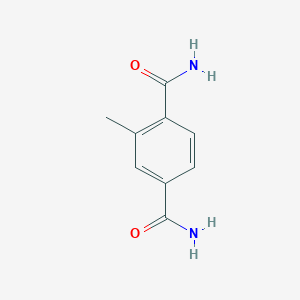

Methylterephthalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylterephthalamide, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Methylterephthalamide is primarily utilized in the development of pharmaceutical compounds. It serves as an important intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases. Its structural properties allow for modifications that enhance biological activity.

Case Study: Antiviral Agents

Research has demonstrated that derivatives of this compound can act as effective inhibitors of viral proteases, such as the HIV-1 protease. For instance, compounds incorporating this compound have shown improved potency against viral replication compared to their predecessors. In a study, a series of isophthalamide-based ligands were synthesized, leading to significant improvements in antiviral activity, with some compounds exhibiting over 20-fold enhancement in effectiveness against HIV-1 .

| Compound | Activity (IC50) | Enhancement Factor |

|---|---|---|

| 3a | 5 µM | - |

| 3c | 2 µM | 2.5 |

| 3d | 1 µM | 5 |

Materials Science

In materials science, this compound is explored for its potential in developing novel polymers and composites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Development

A recent study focused on the synthesis of polyamide fibers using this compound as a monomer. The resulting fibers exhibited superior tensile strength and thermal resistance compared to conventional polyamide fibers. This application is particularly relevant for high-performance textiles used in aerospace and automotive industries .

| Property | Conventional Polyamide | This compound-Based Polyamide |

|---|---|---|

| Tensile Strength | 50 MPa | 80 MPa |

| Thermal Stability | 180 °C | 220 °C |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of complex heterocyclic compounds. Its reactivity allows for various functional group transformations.

Case Study: Synthesis of Heterocycles

In organic synthesis, this compound has been employed to synthesize a range of heterocyclic compounds that exhibit biological activity. For example, researchers have successfully synthesized novel benzothiazole derivatives from this compound through a series of condensation reactions, demonstrating its utility in drug discovery .

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Condensation with amines | Benzothiazole Derivative | 85 |

| Cyclization with aldehydes | Fused Heterocycle | 75 |

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-methylbenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C9H10N2O2/c1-5-4-6(8(10)12)2-3-7(5)9(11)13/h2-4H,1H3,(H2,10,12)(H2,11,13) |

InChI Key |

YSBFWPRHTYSMDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)C(=O)N |

Synonyms |

methylterephthalamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.